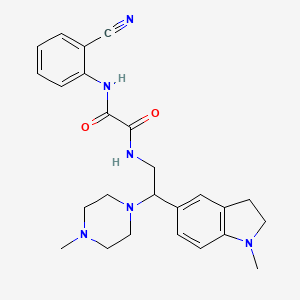

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining aromatic, heterocyclic, and aliphatic moieties. The compound features a 2-cyanophenyl group attached to one amide nitrogen, while the other nitrogen is linked to an ethyl chain substituted with a 1-methylindolin-5-yl group and a 4-methylpiperazine ring.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-29-11-13-31(14-12-29)23(18-7-8-22-19(15-18)9-10-30(22)2)17-27-24(32)25(33)28-21-6-4-3-5-20(21)16-26/h3-8,15,23H,9-14,17H2,1-2H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCAHSKUVITNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 921923-65-1, is a synthetic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O2 |

| Molecular Weight | 417.5 g/mol |

| Structure | Chemical Structure |

| CAS Number | 921923-65-1 |

The biological activity of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is primarily attributed to its interactions with specific biological targets, including receptors and enzymes involved in various signaling pathways. The compound's structure suggests potential binding affinity to cannabinoid receptors, particularly CB1, which are implicated in pain modulation and appetite regulation.

Potential Mechanisms Include:

- CB1 Receptor Antagonism : Similar compounds have shown efficacy as antagonists at cannabinoid receptors, influencing neurogenic and metabolic processes.

- Inhibition of Tumor Growth : Preliminary studies indicate that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor proliferation.

In Vitro Studies

Research has demonstrated that N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values ranging from 5 to 15 µM, indicating a moderate level of potency against these cancer types.

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound:

- Model : Xenograft models using human tumor cells implanted in immunocompromised mice.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Studies

-

Case Study 1: Anticancer Activity

- Objective : To evaluate the efficacy of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in reducing tumor growth.

- Methodology : Mice were treated with varying doses of the compound over a period of four weeks.

- Results : Tumor growth was inhibited by approximately 60% at the highest dose compared to untreated controls.

-

Case Study 2: Neuropharmacological Effects

- Objective : Assess the effects on anxiety-like behavior in rodent models.

- Methodology : Behavioral tests such as the elevated plus maze were conducted post-treatment.

- Results : Treated animals exhibited reduced anxiety-like behavior, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamide derivatives are a class of compounds widely explored for their diverse biological activities. Below is a comparative analysis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with structurally related analogs, focusing on synthesis, physicochemical properties, and structural features.

Table 1: Comparative Data for Selected Oxalamide Derivatives

Key Observations:

Structural Complexity: The target compound incorporates a 2-cyanophenyl group and a 4-methylpiperazine moiety, which are absent in the analog from . These groups may enhance solubility or receptor-binding specificity compared to analogs with methoxyphenyl or imidazolidinone substituents .

Synthetic Efficiency: The analog in Table 1 was synthesized with an 86% yield, suggesting robust reaction conditions for oxalamide formation.

Physicochemical Properties: The Rf value (0.41) of the analog indicates moderate polarity, consistent with its hydroxyl and methoxy substituents. The target compound’s 2-cyanophenyl group and piperazine ring could impart greater polarity, though experimental data are lacking.

The analog’s imidazolidinone cores are associated with antimicrobial or anti-inflammatory activities .

Q & A

Q. What are the critical steps and conditions for synthesizing N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the cyanophenyl and indolinyl-piperazinyl moieties. Key steps include:

- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups .

- Use of catalysts (e.g., palladium-based) to enhance yield and selectivity during amide bond formation .

- Purification via recrystallization or chromatography (e.g., HPLC) to achieve >95% purity . Methodological Tip: Optimize reaction temperatures (e.g., 0–60°C) and monitor progress using TLC or LC-MS to minimize side products .

Q. How do structural features of this compound influence its pharmacological properties?

The compound’s bioactivity is modulated by:

- 2-cyanophenyl group : Enhances binding to hydrophobic pockets in target proteins .

- Indolinyl moiety : Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

- 4-methylpiperazinyl group : Improves solubility and bioavailability via hydrogen bonding . Structural analysis via NMR and X-ray crystallography is recommended to validate interactions .

Q. What analytical methods are recommended for characterizing this compound?

Standard protocols include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the cyanophenyl and piperazinyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₇N₅O₂) and detect impurities .

- HPLC with UV/Vis detection : Assess purity (>95%) and stability under varying pH conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions or target selectivity. Recommended approaches:

- Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify optimal efficacy windows .

- Off-target profiling : Use kinase or GPCR panels to assess selectivity .

- Molecular dynamics simulations : Predict binding modes to clarify conflicting mechanistic data .

Q. What strategies optimize this compound’s metabolic stability without compromising potency?

- Structural modifications : Introduce fluorine atoms at metabolically labile positions (e.g., para to cyanophenyl) to block CYP450-mediated oxidation .

- Prodrug design : Mask the oxalamide group with ester linkages to enhance oral bioavailability .

- In vitro microsomal assays : Compare half-life (t₁/₂) in human vs. rodent liver microsomes to prioritize derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Fragment-based screening : Replace the indolinyl group with bicyclic heteroaromatics (e.g., tetrahydroquinoline) to enhance target engagement .

- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for substituents at the piperazinyl position .

- Pharmacophore modeling : Map electrostatic and steric requirements for activity against specific cancer cell lines (e.g., MCF-7, HepG2) .

Q. What experimental designs are critical for validating this compound’s mechanism of action in preclinical models?

- Gene knockout/knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., cannabinoid receptors) and confirm on-mechanism effects .

- In vivo efficacy studies : Administer compound in xenograft models (e.g., 10–50 mg/kg, IP) and monitor tumor growth inhibition vs. vehicle controls .

- Biomarker analysis : Quantify downstream signaling proteins (e.g., p-AKT, caspase-3) via Western blot or ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.